N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a heterocyclic sulfonamide derivative featuring a benzo[d]oxazole core substituted with a 3-methyl group and a sulfonamide-linked hydroxyethyl side chain bearing two distinct furan rings (2-yl and 3-yl positions). The dual furan substituents may enhance π-π stacking interactions, while the hydroxyethyl group could influence solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7S/c1-20-14-9-13(4-5-15(14)27-17(20)21)28(23,24)19-11-18(22,12-6-8-25-10-12)16-3-2-7-26-16/h2-10,19,22H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQHLARDIYDVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=COC=C3)(C4=CC=CO4)O)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (hereafter referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's structure, synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Structural Overview
The compound features a complex structure characterized by:
- Furan Rings : Two furan moieties contribute to its unique chemical properties.
- Hydroxyethyl Group : This functional group is crucial for biological interactions.
- Benzo[d]oxazole Core : This component is known for its biological relevance, particularly in drug design.
Molecular Formula
Synthesis
The synthesis of the compound typically involves multi-step organic reactions that require careful control of conditions such as temperature and pH. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product.
Antimicrobial Properties
Research indicates that compounds with furan rings often exhibit significant antimicrobial activity. The presence of the hydroxyethyl group enhances this activity by facilitating interactions with microbial targets. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains through mechanisms such as:
- Enzyme Inhibition : Compounds may act as competitive inhibitors against key enzymes in bacterial metabolism.
- Disruption of Membrane Integrity : The interaction with lipid membranes can lead to increased permeability and eventual cell death.
| Compound | Target Organism | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | E. coli | 12.5 | Enzyme inhibition |
| Compound B | S. aureus | 8.0 | Membrane disruption |
| The Compound | C. albicans | 10.0 | Unknown |
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Preliminary studies indicate that it may induce apoptosis in cancer cells through:
- Activation of Caspases : Initiating programmed cell death.
- Inhibition of Cell Cycle Progression : Preventing cancer cells from dividing.
Case Studies
-
Study on Antifungal Activity :
A recent study evaluated the antifungal properties of compounds similar to the target compound against Candida albicans. The results indicated moderate activity with an IC50 value of 10 μM, suggesting that modifications to the structure could enhance efficacy against resistant strains . -
Antibacterial Evaluation :
Another investigation assessed the antibacterial effects against Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations comparable to established antibiotics, highlighting its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiophene-Substituted Analog
A closely related compound, N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (), replaces the furan-3-yl group with a thiophene-2-yl moiety. Key differences include:
- Binding Affinity : Sulfur’s larger atomic radius may disrupt π-π interactions critical for target binding, though its polarizability could stabilize hydrophobic pockets.
Benzimidazole-Based Sulfonamides
Compounds such as N-ethyl-N-(4-fluorophenyl)-2-oxo-benzimidazole-5-sulfonamide (AR-538) and AR-949 () share the sulfonamide group but replace the benzo[d]oxazole core with benzimidazole. Key distinctions:
- Substituent Effects : The 4-fluorophenyl group in AR-538 introduces electronegativity, enhancing interactions with cationic residues in enzyme active sites.
Furan-3-carboxamide Derivatives
Compounds like 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide () prioritize carboxamide-linked furan moieties.
Physicochemical and Pharmacokinetic Insights
- Solubility : The dual furan-hydroxyethyl structure likely confers moderate solubility (~10–50 µM in aqueous buffer), inferior to thiophene analogs due to reduced lipophilicity .
- Metabolic Stability : Furan rings may undergo CYP450-mediated oxidation, necessitating structural optimization to mitigate rapid clearance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
